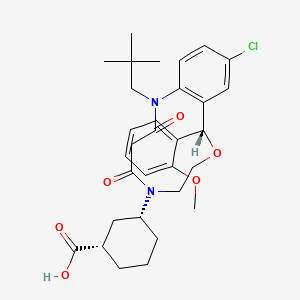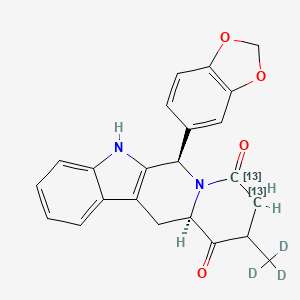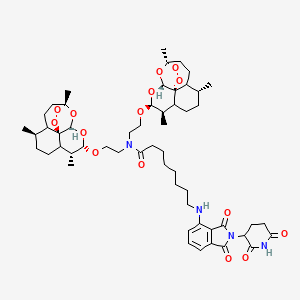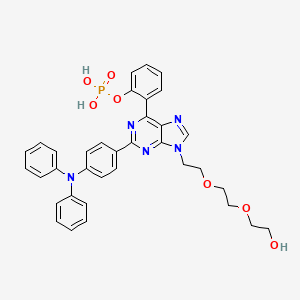
Tpeg-P
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tpeg-P is a compound known for its enzyme-activated intramolecular hydrogen bond (IMHB) enhanced properties. It is primarily used as a probe for detecting alkaline phosphatase (ALP) in cells and mouse models of drug-induced liver injury (DILI) .
Preparation Methods
The synthesis of Tpeg-P involves the ethoxylation of trimethylolpropane. This process typically uses a catalyst and occurs under controlled temperature and pressure conditions. Industrial production methods often involve the use of high-purity raw materials to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Tpeg-P undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tpeg-P has a wide range of applications in scientific research:
Chemistry: It is used as a probe in various chemical reactions to study the behavior of different compounds.
Biology: this compound is employed in biological assays to detect the presence of alkaline phosphatase in cells.
Medicine: The compound is used in medical research to study drug-induced liver injury and other related conditions.
Mechanism of Action
Tpeg-P exerts its effects through an enzyme-activated intramolecular hydrogen bond (IMHB) mechanism. This mechanism enhances the probe’s sensitivity and specificity for detecting alkaline phosphatase. The molecular targets involved include the active sites of the enzyme, where the probe binds and undergoes a conformational change, leading to a detectable signal .
Comparison with Similar Compounds
Tpeg-P is unique compared to other similar compounds due to its enhanced intramolecular hydrogen bond properties. Similar compounds include:
Polycarboxylate ether (PCE): Used in concrete admixtures, PCEs have varying carboxyl densities and molecular architectures.
Isopentenol polyoxyethylene ether (TPEG): Known for its high reactivity and adaptability in various applications.
This compound stands out due to its specific application in detecting alkaline phosphatase and its enhanced sensitivity and specificity .
Properties
Molecular Formula |
C35H34N5O7P |
|---|---|
Molecular Weight |
667.6 g/mol |
IUPAC Name |
[2-[9-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]-2-[4-(N-phenylanilino)phenyl]purin-6-yl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C35H34N5O7P/c41-20-22-46-24-23-45-21-19-39-25-36-33-32(30-13-7-8-14-31(30)47-48(42,43)44)37-34(38-35(33)39)26-15-17-29(18-16-26)40(27-9-3-1-4-10-27)28-11-5-2-6-12-28/h1-18,25,41H,19-24H2,(H2,42,43,44) |
InChI Key |
QTBCEFPNEXSDPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC(=C5C(=N4)N(C=N5)CCOCCOCCO)C6=CC=CC=C6OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


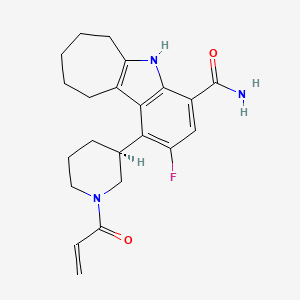
![N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine](/img/structure/B12377151.png)
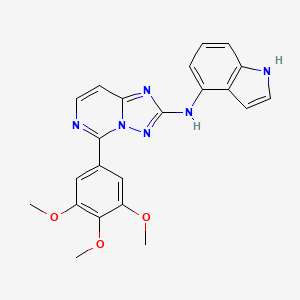
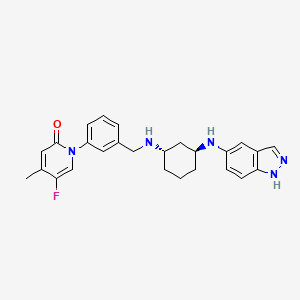

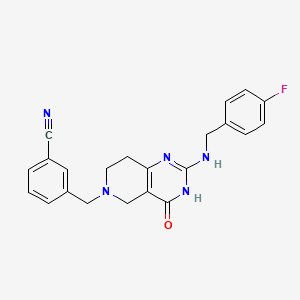
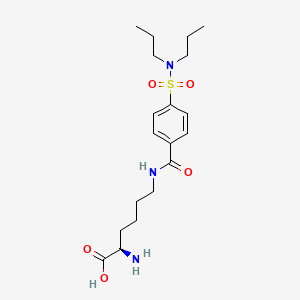
![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12377167.png)
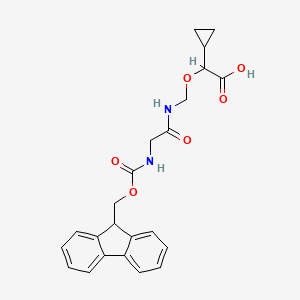
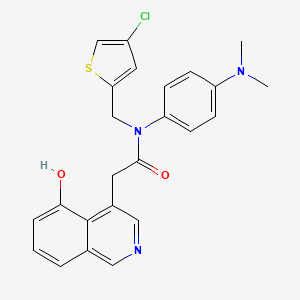
![4-[6-[6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(trideuteriomethyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12377197.png)
